molecular formula C12H25O3P B12642795 2-Octyl-1,3,2-dioxaphosphepane 2-oxide CAS No. 21612-58-8

2-Octyl-1,3,2-dioxaphosphepane 2-oxide

Cat. No.: B12642795
CAS No.: 21612-58-8
M. Wt: 248.30 g/mol
InChI Key: JOIKQWRLOYCGGC-UHFFFAOYSA-N
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Description

2-Octyl-1,3,2-dioxaphosphepane 2-oxide is a phosphorus-containing heterocyclic compound It is known for its unique structural features, which include a dioxaphosphepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octyl-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of octanol with phosphorus trichloride and ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{PCl}_3 + \text{C}8\text{H}{17}\text{OH} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and purification techniques is also common to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Octyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to its corresponding phosphine.

    Substitution: The dioxaphosphepane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react under mild conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Substituted dioxaphosphepane derivatives.

Scientific Research Applications

2-Octyl-1,3,2-dioxaphosphepane 2-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Octyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

  • 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide
  • 2-Phenyl-1,3,2-dioxaphospholane 2-oxide
  • 2-Methoxy-1,3,2-dioxaphospholane 2-oxide

Comparison: 2-Octyl-1,3,2-dioxaphosphepane 2-oxide is unique due to its octyl group, which imparts distinct physicochemical properties compared to its ethoxy, phenyl, and methoxy counterparts

Properties

CAS No.

21612-58-8

Molecular Formula

C12H25O3P

Molecular Weight

248.30 g/mol

IUPAC Name

2-octyl-1,3,2λ5-dioxaphosphepane 2-oxide

InChI

InChI=1S/C12H25O3P/c1-2-3-4-5-6-9-12-16(13)14-10-7-8-11-15-16/h2-12H2,1H3

InChI Key

JOIKQWRLOYCGGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP1(=O)OCCCCO1

Origin of Product

United States

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